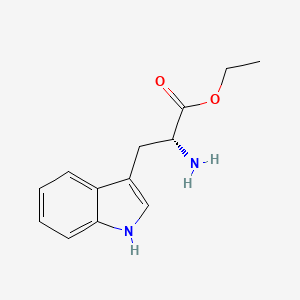
(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate
Overview
Description
(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound has been studied for its potential as an AHAS (acetohydroxyacid synthase) inhibitor, with research focusing on its synthesis and crystal structure. Such inhibitors are significant in the development of herbicides and antibiotics (Shang et al., 2011).
It has been examined in the context of polymorphic forms, particularly for investigational pharmaceutical compounds, highlighting the challenges in analytical and physical characterization due to similar spectra and diffraction patterns (F. Vogt et al., 2013).
Research includes enzyme-catalyzed synthesis, particularly focusing on producing enantiomerically enriched forms of the compound. This synthesis process is significant in pharmaceutical and biochemical applications (J. Brem et al., 2010).
Its derivatives have been explored for potential anti-gastric cancer activity. This highlights the compound's role in medicinal chemistry, particularly in the development of new treatments for various forms of cancer (L.-Z. Liu et al., 2019).
There is significant interest in its derivatives for antimicrobial activity. Schiff bases derived from this compound have shown remarkable activity, indicating its importance in developing new antimicrobial agents (S. Radhakrishnan et al., 2020).
The compound's crystal structure has also been studied, providing insights into its molecular geometry and interactions, which are crucial for its application in drug design and synthesis (Jian Li et al., 2009).
properties
IUPAC Name |
ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABYEOZXRSTEGL-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



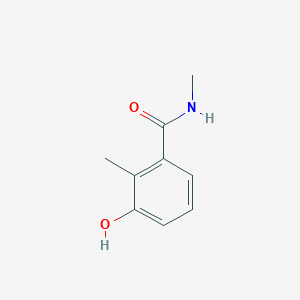
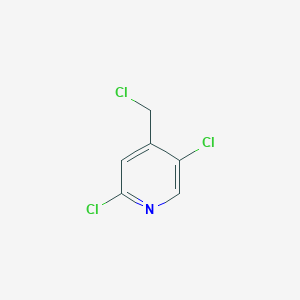
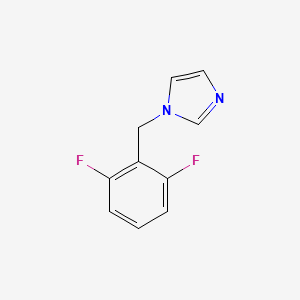

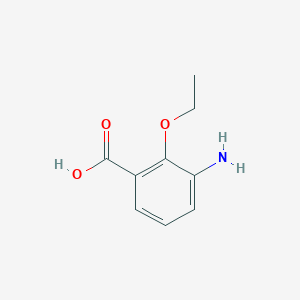
amine](/img/structure/B7978517.png)

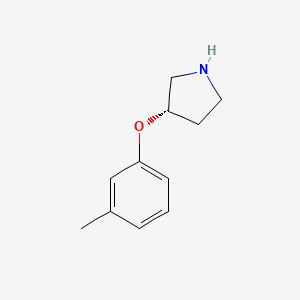
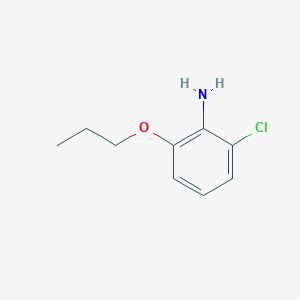
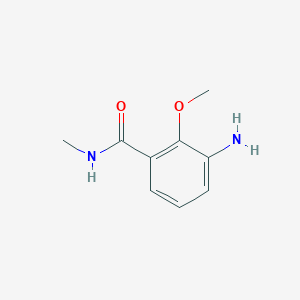
![(2R)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B7978550.png)


![[3-(2-Bromo-4-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7978583.png)